molecular formula C10H16O B8119593 Oxirane, 2-methyl-2-[(1R)-4-methyl-3-cyclohexen-1-yl]- CAS No. 184488-93-5

Oxirane, 2-methyl-2-[(1R)-4-methyl-3-cyclohexen-1-yl]-

Cat. No.: B8119593
CAS No.: 184488-93-5
M. Wt: 152.23 g/mol
InChI Key: PJGRMBOWSWHGDV-RGURZIINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxirane, 2-methyl-2-[(1R)-4-methyl-3-cyclohexen-1-yl]- is an organic compound that belongs to the family of epoxides This compound is notable for its unique three-membered ring structure containing an oxygen atom, which imparts significant reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Alkene Epoxidation: The compound can be synthesized via the epoxidation of alkenes using peroxyacids. For example, reacting 2-methyl-2-[(1R)-4-methyl-3-cyclohexen-1-yl]-alkene with m-chloroperoxybenzoic acid (m-CPBA) in an inert solvent under controlled temperature yields the desired epoxide.

  • Catalytic Epoxidation: Another method involves the use of a catalyst such as titanium(IV) isopropoxide in combination with tert-butyl hydroperoxide (TBHP). This approach requires precise control of reaction parameters to ensure high selectivity and yield.

Industrial Production Methods

  • Large Scale Catalysis: Industrial production often employs large-scale catalytic processes using supported metal catalysts. High-pressure reactors and continuous flow systems enhance the efficiency and scalability of the epoxidation reactions.

  • Electrochemical Methods: Some industries utilize electrochemical methods to produce the compound, leveraging the benefits of high selectivity and environmentally friendly conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or ozone, resulting in the formation of diols or carbonyl compounds.

  • Reduction: Reduction reactions using reagents like lithium aluminum hydride (LAH) can open the epoxide ring, leading to alcohol derivatives.

  • Substitution: The epoxide ring can participate in nucleophilic substitution reactions. Common nucleophiles include halides, thiols, and amines, yielding a variety of substituted products.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, ozone

  • Reduction: Lithium aluminum hydride, sodium borohydride

  • Substitution: Sodium halides, thiols, amines

Major Products Formed

  • Oxidation Products: Diols, carbonyl compounds

  • Reduction Products: Alcohols

  • Substitution Products: Halohydrins, thioethers, amino alcohols

Scientific Research Applications

Oxirane, 2-methyl-2-[(1R)-4-methyl-3-cyclohexen-1-yl]- finds applications across diverse fields:

Chemistry:

  • Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

  • Polymer Chemistry: Acts as a monomer in the formation of specialized polymers with specific functional properties.

Biology:

  • Enzyme Inhibition Studies: Utilized to study the inhibition mechanisms of various enzymes due to its ability to bind and modify active sites.

  • Biochemical Pathway Exploration: Helps in understanding biochemical pathways by serving as a probe molecule.

Medicine:

  • Drug Development: Explored as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic benefits.

  • Diagnostic Agents: Used in the development of novel diagnostic agents for imaging and analytical purposes.

Industry:

  • Adhesives and Coatings: Employed in the production of advanced adhesives and coatings with enhanced durability and resistance.

  • Flavors and Fragrances: Utilized in the formulation of flavors and fragrances due to its unique structural properties.

Mechanism of Action

The compound exerts its effects through several mechanisms:

Molecular Targets and Pathways:

  • Epoxide Ring Strain: The strain in the three-membered ring makes it highly reactive, facilitating interactions with various molecular targets.

  • Nucleophilic Attack: The epoxide ring is susceptible to nucleophilic attack, leading to ring-opening reactions that modify the structure and function of biological molecules.

  • Radical Reactions: It can participate in radical reactions, contributing to its diverse reactivity profile.

Comparison with Similar Compounds

  • Ethylene Oxide

  • Propylene Oxide

  • Styrene Oxide

  • Epichlorohydrin

This article offers a detailed look at Oxirane, 2-methyl-2-[(1R)-4-methyl-3-cyclohexen-1-yl]-, outlining its preparation, reactions, applications, mechanisms, and comparisons It’s a fascinating compound with extensive potential across various scientific domains

Properties

IUPAC Name

2-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-8-3-5-9(6-4-8)10(2)7-11-10/h3,9H,4-7H2,1-2H3/t9-,10?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGRMBOWSWHGDV-RGURZIINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C2(CO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@H](CC1)C2(CO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449978
Record name Oxirane, 2-methyl-2-[(1R)-4-methyl-3-cyclohexen-1-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184488-93-5
Record name Oxirane, 2-methyl-2-[(1R)-4-methyl-3-cyclohexen-1-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.